3,4-Dihydro-2H-1,4-benzoxazine

Description

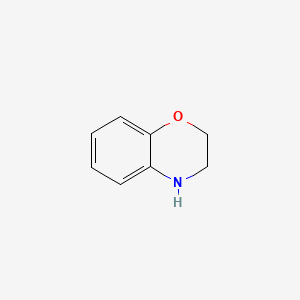

Structure

2D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLORWPBJZEGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342856 | |

| Record name | Benzomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5735-53-5 | |

| Record name | Benzomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-dihydro-2H-1,4-benzoxazine basic properties

An In-Depth Technical Guide to 3,4-Dihydro-2H-1,4-benzoxazine: Core Properties and Scientific Applications

Introduction

The this compound scaffold is a privileged heterocyclic motif of significant interest to the scientific community, particularly within medicinal chemistry and drug development. This bicyclic system, comprising a benzene ring fused to a 1,4-oxazine ring, serves as the foundational core for a multitude of biologically active compounds. Its unique structural and electronic properties, including its role as a bioisostere for other aromatic systems and its capacity for diverse functionalization, make it a valuable building block in the design of novel therapeutics. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of the parent this compound molecule, offering field-proven insights for researchers, scientists, and drug development professionals.

PART 1: Physicochemical and Structural Properties

A thorough understanding of the core physicochemical properties is paramount for the effective handling, characterization, and application of any chemical entity.

Chemical Identity

The unambiguous identification of this compound is established by the following identifiers.

| Identifier | Value | Source(s) |

| CAS Number | 5735-53-5 | [1][2][3] |

| Molecular Formula | C₈H₉NO | [2][3][4] |

| Molecular Weight | 135.16 g/mol | [2][4][5] |

| IUPAC Name | This compound | [3][4] |

| Common Synonym | Benzomorpholine | [1][4] |

| SMILES | C1COC2=CC=CC=C2N1 | [3][5] |

| InChIKey | YRLORWPBJZEGBX-UHFFFAOYSA-N | [3][4][5] |

Physical Properties

The physical state and solubility parameters dictate the appropriate solvents and conditions for reactions, purification, and formulation. While sometimes described as a liquid by suppliers, its melting point indicates it is a solid at standard ambient temperature.[1][6][7]

| Property | Value | Source(s) |

| Appearance | Colorless to yellow or brown solid/liquid | [1][7] |

| Melting Point | 63 °C (145.4 °F) | [6][7] |

| Boiling Point | 85 °C @ 0.75 mmHg | [8] |

| Density | ~1.10 - 1.16 g/cm³ | [8][9] |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents like ethyl acetate and acetone. | [8][10] |

Structural Elucidation & Spectroscopic Profile

Characterization of this compound and its derivatives relies on standard spectroscopic techniques. The expected data for the parent compound are summarized below. These values are synthesized from data on closely related benzoxazine structures and serve as a reliable guide for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural confirmation of benzoxazines. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra exhibit characteristic signals corresponding to the heterocyclic and aromatic portions of the molecule.

| Nucleus | Typical Chemical Shift (δ, ppm) | Assignment | Causality Behind Shift |

| ¹H NMR | ~6.5 - 7.0 | Ar-H (Aromatic Protons) | Protons on the electron-rich benzene ring. |

| ~4.2 - 4.4 | O-CH₂ -C (Position 2) | Methylene protons adjacent to the electronegative oxygen atom are deshielded. | |

| ~3.3 - 3.5 | N-CH₂ -C (Position 3) | Methylene protons adjacent to the nitrogen atom. | |

| ~3.8 - 4.5 | N-H | The amine proton signal is often broad and its position is dependent on solvent and concentration. | |

| ¹³C NMR | ~144 (C-4a) & ~133 (C-8a) | Ar-C (Bridgehead Carbons) | Quaternary carbons at the ring fusion. |

| ~115 - 122 | Ar-C H (Aromatic Carbons) | Aromatic carbons bearing protons. | |

| ~64 - 66 | O-C H₂ (Position 2) | The carbon adjacent to oxygen is significantly deshielded. | |

| ~43 - 45 | N-C H₂ (Position 3) | The carbon adjacent to nitrogen. |

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups and confirming the integrity of the oxazine ring.

| Wavenumber (cm⁻¹) | Vibration Mode | Significance |

| ~3350 - 3400 | N-H stretch | Confirms the presence of the secondary amine in the oxazine ring. |

| ~2850 - 3000 | C-H stretch (aliphatic & aromatic) | Indicates the presence of both sp³ and sp² C-H bonds. |

| ~1490 - 1600 | C=C stretch (aromatic) | Characteristic skeletal vibrations of the benzene ring. |

| ~1220 - 1240 | C-O-C stretch (asymmetric) | A key diagnostic peak for the ether linkage within the oxazine ring.[3] |

| ~920 - 960 | Oxazine Ring Vibration | Often attributed to a mixture of O-C₂ stretching and phenolic ring modes, its disappearance is used to monitor polymerization in related 1,3-benzoxazine resins.[4] |

PART 2: Synthesis and Reactivity

The construction of the this compound core can be achieved through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Foundational Synthesis Strategies

The diagram below illustrates three common conceptual routes for synthesizing the benzoxazine core.

Caption: Key synthetic pathways to the this compound core.

Route A (From o-Aminophenols): The most direct conceptual approach involves the reaction of an o-aminophenol with a two-carbon electrophile, such as 1,2-dibromoethane. However, this method can be inefficient due to competitive N-alkylation and O-alkylation, often leading to a mixture of products and polymerization.[10]

Route B (From Benzoxazoles): A highly efficient and practical two-step sequence starts from commercially available benzoxazoles.[10] This method provides excellent control and high yields, making it suitable for preparing large quantities of N-alkylated benzoxazine derivatives. The causality is clear: by first forming the N-alkyl o-aminophenol intermediate through a selective reduction, the subsequent intramolecular cyclization is far more efficient and avoids the side reactions common to Route A.

Route C (Modern Catalytic Methods): Contemporary organic synthesis offers elegant catalytic solutions. These include Lewis acid-catalyzed ring-opening of aziridines followed by a copper-catalyzed intramolecular cyclization, or palladium-catalyzed tandem reactions.[11] These methods provide access to chiral and highly substituted benzoxazines with excellent stereocontrol, which is critical for developing stereospecific drug candidates.

Detailed Experimental Protocol (Route B)

This protocol is adapted from the work of Kotha et al. and represents a self-validating system for the synthesis of the N-alkylated benzoxazine core.[1]

Step 1: Reductive Opening of Benzoxazole to N-Methyl-2-aminophenol

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoxazole (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium borohydride (NaBH₄, ~2.0 eq) and acetic acid (~1.0 eq) in THF. Rationale: The in-situ formation of a borane-like species from NaBH₄ and acetic acid provides a milder reducing agent capable of selectively opening the oxazole ring to the desired aminophenol without reducing the benzene ring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting N-methyl-2-aminophenol is often of sufficient purity to be used directly in the next step.

Step 2: Ring Closure to 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine

-

Setup: To a round-bottom flask, add the crude N-methyl-2-aminophenol from Step 1, acetone, water, and potassium carbonate (K₂CO₃, ~2.0 eq).

-

Cyclization: Add 1,2-dibromoethane (~1.8 eq) to the mixture. Rationale: K₂CO₃ acts as a base to deprotonate both the phenolic hydroxyl and the secondary amine. The bifunctional 1,2-dibromoethane then acts as the electrophile for a sequential intramolecular Williamson ether synthesis and N-alkylation to close the oxazine ring.

-

Reaction: Reflux the mixture for 48-72 hours, monitoring by TLC.

-

Work-up: After cooling, remove the acetone under reduced pressure. Pour the remaining aqueous residue into water and extract with ethyl acetate (4x).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude product can be purified by silica gel column chromatography or distillation to yield the final product.

PART 3: Applications in Research and Development

The this compound scaffold is not merely a synthetic curiosity; it is a cornerstone in the development of modern pharmaceuticals.

Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. The 1,4-benzoxazine system is a quintessential example, appearing in a wide range of therapeutic agents.[4] Its value stems from its rigid, yet three-dimensional, conformation which allows appended functional groups to be presented to biological receptors in a precise orientation.

-

Anticancer Agents: Numerous derivatives have been developed as potent anti-proliferative compounds.[10] Their mechanism can involve inhibiting angiogenesis (the formation of new blood vessels that feed tumors) or acting on specific signaling pathways within cancer cells.[10]

-

Cardiovascular Drugs: The scaffold is central to the design of dual-acting agents that block the thromboxane A2 receptor (implicated in blood clotting) and activate the prostacyclin receptor (involved in vasodilation), offering a promising strategy for novel anti-thrombotic treatments.[3]

-

Mineralocorticoid Receptor (MR) Antagonists: While not the exact dihydro- variant, the closely related 3-oxo-1,4-benzoxazine core is found in the drug Apararenone .[11][12] Apararenone is a non-steroidal MR antagonist developed for treating diabetic nephropathy and non-alcoholic steatohepatitis, highlighting the therapeutic relevance of this heterocyclic family.[1]

Materials Science

While the 1,4-benzoxazine isomer is primarily explored in medicinal chemistry, the isomeric 1,3-benzoxazines are foundational monomers for a class of high-performance thermosetting polymers known as polybenzoxazines. These materials are prized for their exceptional thermal stability, near-zero volumetric shrinkage during curing, and excellent mechanical properties, finding use in aerospace and electronics.[8] This underscores the versatility of the broader benzoxazine chemical space.

PART 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is derived from available Safety Data Sheets (SDS).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |

| H312: Harmful in contact with skin. | |||

| H332: Harmful if inhaled. | |||

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.[1]

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a deceptively simple heterocycle with profound implications in advanced chemical sciences. Its robust synthesis, versatile reactivity, and presence in clinically relevant molecules establish it as a scaffold of enduring importance. For the medicinal chemist, it offers a proven framework for designing next-generation therapeutics. For the synthetic chemist, it presents an opportunity for methodological innovation. This guide has illuminated the core properties and foundational knowledge required to confidently and effectively utilize this powerful molecular building block in research and development endeavors.

References

- PubChem. (n.d.). Apararenone. National Center for Biotechnology Information.

- Kotha, S., Bindra, V., & Kuki, A. (1994).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 3,4-Dihydro-2H-1,3-benzoxazine. National Center for Biotechnology Information.

- ChemBK. (2024). This compound.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Apararenone - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. apararenone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. selleckchem.com [selleckchem.com]

- 12. Apararenone | C17H17FN2O4S | CID 24744336 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Privileged Scaffold of 3,4-Dihydro-2H-1,4-Benzoxazine

An In-Depth Technical Guide to 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives for Researchers, Scientists, and Drug Development Professionals

The this compound core, a heterocyclic system featuring a benzene ring fused to a morpholine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation is earned due to its derivatives' ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[3] The structural rigidity, combined with the specific spatial arrangement of its heteroatoms, makes it an ideal framework for designing novel therapeutic agents. Derivatives of this core are prevalent in compounds exhibiting antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) activities.[3][4][5] Their significance is underscored by their presence in various pharmaceutical drugs and their utility as building blocks for more complex bioactive molecules.[1] This guide provides a comprehensive review of the synthesis, characterization, biological activities, and structure-activity relationships of these vital compounds.

Part 1: Synthetic Methodologies: Crafting the Benzoxazine Core

The synthesis of the this compound scaffold is a cornerstone of its development as a therapeutic agent. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and stereochemical requirements. Modern organic synthesis offers a versatile toolkit for constructing this heterocyclic system, moving beyond classical methods to more efficient and elegant strategies.

Key Synthetic Strategies

Several powerful methods have been developed for the synthesis of these derivatives:

-

Copper-Catalyzed Cyclizations: Copper-catalyzed intramolecular cyclizations are another robust method. These reactions can proceed via O-arylation of β-amino alcohols or through cascade reactions involving o-halophenols and 2-halo-amides, offering a direct path to the benzoxazine core, often under mild conditions.[9]

-

Cascade and One-Pot Reactions: To enhance efficiency and sustainability, one-pot cascade reactions have been developed. A notable example involves a cascade hydrogenation and reductive amination, which generates the 1,4-benzoxazine intermediate that can then be functionalized in the same pot.[6]

-

Lewis Acid-Catalyzed Ring Opening: Chiral derivatives can be accessed with high enantioselectivity through the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a copper-catalyzed cyclization.[8]

The causality behind choosing a specific method often relates to efficiency and the need for specific stereochemistry. For instance, palladium- and copper-catalyzed methods are favored for their high yields and tolerance of diverse functional groups. When enantiopurity is critical, methods like asymmetric hydrogenation or those starting from chiral precursors are employed.[8][10]

Visualizing the Synthesis: A General Workflow

The following diagram illustrates a common synthetic pathway for creating functionalized this compound derivatives, highlighting the key bond-forming steps.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijfans.org [ijfans.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The 3,4-Dihydro-2H-1,4-Benzoxazine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance of a Versatile Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine is a bicyclic heterocyclic system where an oxazine ring is fused to a benzene ring.[1] This scaffold has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure."[2] Its inherent structural features, including a defined three-dimensional conformation and multiple sites for chemical modification, make it a versatile framework for the design of novel therapeutic agents.[2] The relative ease of synthesis and the ability to introduce a wide array of substituents allow for the fine-tuning of physicochemical properties and biological activities.[3][4][5] This guide provides a comprehensive overview of the diverse biological activities associated with the this compound scaffold, delving into its mechanisms of action, structure-activity relationships, and key experimental protocols for its evaluation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The this compound scaffold has emerged as a promising platform for the development of novel anticancer agents, with derivatives exhibiting a range of cytotoxic and cytostatic effects against various cancer cell lines.[6][7]

Mechanism of Action: Targeting Key Cancer Pathways

Derivatives of this scaffold have been shown to exert their anticancer effects through multiple mechanisms:

-

Cyclin-Dependent Kinase (CDK) Inhibition: Certain benzoxazine derivatives have been identified as potent inhibitors of CDKs, particularly CDK9, a key regulator of transcription.[7] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.

-

PI3K/mTOR Pathway Inhibition: The PI3K/mTOR signaling pathway is frequently dysregulated in cancer. Some 1,4-benzoxazinone derivatives have demonstrated potent inhibitory activity against PI3Kα, a critical component of this pathway, leading to the suppression of tumor growth.[8]

-

Induction of Apoptosis: Several benzoxazine derivatives have been shown to induce apoptosis in cancer cells.[8][9] This programmed cell death is often triggered by the generation of reactive oxygen species (ROS) and DNA damage.[8]

-

Targeting c-Myc G-Quadruplex: Some benzoxazinone derivatives can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene, a crucial oncogene. This leads to the downregulation of c-Myc expression and inhibition of cancer cell proliferation and migration.[10]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents on the scaffold.

-

Substitution on the Benzene Ring: The introduction of hydroxyl groups on the benzene ring has been shown to be beneficial for biological activity.[6]

-

Substitution at the N-4 Position: A para-amino group on an aryl substituent at the N-4 position can significantly enhance anticancer potency.[6]

-

Substitution at the C-2 Position: The introduction of substituents at the C-2 position can also modulate activity. For instance, in a series of 5-HT3 receptor antagonists, dimethyl substitution at C-2 increased antagonistic activity compared to methyl or no substitution.[11]

Key Compounds and Efficacy Data

| Compound ID | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |

| Compound 14f | PC-3, NHDF, MDA-MB-231, MIA PaCa-2, U-87 MG | 7.84–16.2 | Not specified | [6] |

| Compound 8 | MV4-11 (in vivo) | 2.3 nM (IC50 for CDK9) | CDK9 Inhibition | [7] |

| Compound 3 | A549 | 0.32 | Not specified | [8] |

| PI3K/mTOR Inhibitor (Compound 6) | HeLa, A549 | 1.35, 1.22 | PI3Kα Inhibition | [8] |

| Purine Derivative | MCF-7 | 6.18 | Induction of Apoptosis | [9] |

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. The this compound scaffold has demonstrated promising activity against a range of bacterial and fungal pathogens.[1][12]

Mechanism of Action: Disrupting Microbial Processes

While the exact mechanisms are still under investigation for many derivatives, some studies suggest that these compounds may interfere with essential microbial processes. For instance, molecular docking studies have indicated that some 2H-benzo[b][3][13]oxazin-3(4H)-one derivatives can bind to E. coli DNA gyrase, an essential enzyme for bacterial DNA replication.[1][13]

Structure-Activity Relationship (SAR) Insights

-

Sulfonamide Moiety: The incorporation of a sulfonamide group, particularly at the 6-position of the benzoxazine ring, has been shown to yield compounds with significant antibacterial and antifungal activity.[12]

-

Substituents on the Benzene Ring: The presence of nitro and trifluoromethyl groups on the benzoxazine ring can enhance antimicrobial potency.[14]

-

Aryl Amine Substituents: In a series of 2H-benzo[b][3][13]oxazin-3(4H)-one derivatives, the nature of the aryl amine substituent played a crucial role in determining the antimicrobial spectrum and potency.[1]

Key Compounds and Efficacy Data

| Compound ID | Target Organism(s) | Zone of Inhibition (mm) or MIC (µg/mL) | Reference |

| Compound 4e | E. coli, S. aureus, B. subtilis | 22 mm, 20 mm, 18 mm | [1] |

| Benzoxazine-6-sulfonamide derivatives | Gram-positive and Gram-negative bacteria, Fungi | MIC of 31.25 and 62.5 µg/mL | [12] |

| Compound 1c | Gram-positive and Gram-negative bacteria | Good activity | [14] |

Neuroprotective and CNS Activities: Modulating Neuronal Function

Derivatives of the this compound scaffold have also shown potential in the treatment of neurological disorders, exhibiting neuroprotective and CNS-modulatory effects.[15][16]

Mechanism of Action: Diverse Neurological Targets

-

Antioxidant Activity: Some 8-amino-1,4-benzoxazine derivatives have demonstrated the ability to inhibit oxidative stress-mediated neuronal degeneration.[15] This antioxidant property is crucial for protecting neurons from damage in various neurodegenerative conditions.

-

Serotonin (5-HT3) Receptor Antagonism: A series of this compound-8-carboxamide derivatives have been identified as potent and long-acting 5-HT3 receptor antagonists.[11] 5-HT3 antagonists are used to manage nausea and vomiting, particularly in chemotherapy patients.

-

Inhibition of GSK3, p38 MAPK, and CDKs: One neuroprotective compound, HSB-13, was found to inhibit glycogen synthase kinase 3 (GSK3), p38 mitogen-activated protein kinase (MAPK), and cyclin-dependent kinases (CDKs), all of which are implicated in neurodegenerative pathways.[16]

-

Inhibition of Oxidized LDL-induced Apoptosis: A benzoxazine derivative, 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine (ABO), was shown to protect human umbilical vein endothelial cells from apoptosis induced by oxidized low-density lipoprotein (oxLDL) by inhibiting the levels of integrin beta4, ROS, NF-kappaB, and P53.[17]

Structure-Activity Relationship (SAR) Insights

-

Substitution at C-3 and C-8: For neuroprotective activity, 3-alkyl substituents appear to be essential. Within this series, an 8-benzylamino substituent was found to be most active.[14][15]

-

Carboxamide Moiety: The 8-carboxamide functionality is a key feature for 5-HT3 receptor antagonism.[11]

-

Substituents at C-2: Introduction of substituents at the 2-position of the 1,4-benzoxazine ring increased the 5-HT3 antagonistic activities, with dimethyl substitution being the most effective.[11]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving a measure of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound derivatives against bacterial strains.

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Grow the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Visualizations

General Workflow for Screening Biological Activity

Caption: A simplified signaling pathway illustrating the induction of apoptosis by a hypothetical bioactive benzoxazine derivative.

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and diverse biological activities make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and neurological disorders. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of this scaffold in other therapeutic areas. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the design and optimization of new drug candidates based on this privileged scaffold.

References

- Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. [Link]

- Anonymous. (n.d.). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. [Link]

- Anonymous. (n.d.).

- Shinde, M. V. (2024, August 16). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.

- Kuroita, T., Marubayashi, N., Sano, M., Kanzaki, K., Inaba, K., & Kawakita, T. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of this compound-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051–2060. [Link]

- Anonymous. (2025, August 5). Antimicrobial evaluation of 1,4-benzoxazine derivatives.

- Anonymous. (2025, August 7). Identification of Novel 1,4-Benzoxazine Compounds That Are Protective in Tissue Culture and In Vivo Models of Neurodegeneration.

- Al-Zoubi, R. M., Al-Subeh, S., Ko, Y. S., & Park, C. H. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 28(23), 7804. [Link]

- Anonymous. (n.d.). Synthesis and Evaluation of a 3, 4‐dihydro‐2H ‐benzoxazine Derivative as a Potent CDK9 Inhibitor for Anticancer Therapy.

- Kotha, S., Bindra, V., & Kuki, A. (n.d.).

- Cossy, J., & de F. T. D. (2005). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry, 3(14), 2591. [Link]

- Anonymous. (2025, August 10). ChemInform Abstract: Synthesis of 3,4‐Dihydro‐2H‐1,4‐benzoxazines and Their Oxo Derivatives: A Review.

- Gaber, A. M. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds.

- Shinde, M. V. (2025, October 5). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.

- Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–246. [Link]

- Nagapu, L., Akkewar, D., Kuester, M., & Babu, B. N. (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1538–1541. [Link]

- Anonymous. (n.d.). Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines. PubMed. [Link]

- Tang, Z., Tan, Y., Chen, H., & Wan, Y. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372–389. [Link]

- Akhter, M., Shaikh, H., Hasan, S. M., & Alam, M. M. (2025, August 6). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity.

- Zhang, W., Wu, Y., Cao, S., & Nakai, Y. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 259, 118252. [Link]

- Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]

- Sharaf Eldin, N. A. E. (2025, August 7). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.

- Anonymous. (n.d.). Synthesis of enantiopure this compound analogues for potential biological applications.

- Anonymous. (2025, June 13). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[3][13]xazin-3(4H).

- Anonymous. (n.d.). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. PubMed. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Kongsriprapan, S., Pitsa, P., Weraarpachai, W., Meepowpan, P., & Kuno, M. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Crystals, 11(5), 567. [Link]

- Kim, H. Y., Jun, M., Kim, M. J., Kim, J., & Lee, C. J. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Experimental Neurobiology, 24(2), 149. [Link]

- Liu, X., Zhao, J., Xu, J., Zhao, B., Zhang, Y., Zhang, S., & Miao, J. (2009). Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells. Bioorganic & Medicinal Chemistry Letters, 19(10), 2896–2900. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound synthesis [organic-chemistry.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of this compound-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. zenodo.org [zenodo.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4-Dihydro-2H-1,4-Benzoxazine: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-2H-1,4-benzoxazine, a heterocyclic compound featuring a benzene ring fused to a morpholine ring, serves as a pivotal structural motif in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of pharmacological activities, making this scaffold a subject of intense research and development.[1] This guide provides a comprehensive technical overview of the core chemical structure, systematic numbering, synthesis, and detailed spectroscopic characterization of this compound, offering field-proven insights for professionals engaged in its study and application.

Part 1: Core Chemical Structure and IUPAC Numbering

The foundational structure of this compound consists of a bicyclic system where a benzene ring is fused to a 1,4-oxazine ring. The "dihydro" designation indicates the saturation of two positions in the oxazine ring, and "2H" specifies the location of the saturated carbon atom bearing a hydrogen.

IUPAC Nomenclature and Numbering Convention

According to IUPAC nomenclature, the numbering of the benzoxazine ring system commences from the oxygen atom, which is assigned position 1. The numbering proceeds around the heterocyclic ring to the nitrogen atom at position 4, and subsequently around the benzene ring.[2]

Below is a visual representation of the chemical structure and the standardized IUPAC numbering for this compound.

Caption: Chemical structure and IUPAC numbering of this compound.

Part 2: Synthesis and Mechanistic Insights

The synthesis of the this compound core can be achieved through several strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Classical Synthetic Approach from 2-Aminophenol

A well-established and straightforward method involves the reaction of a 2-aminophenol derivative with a two-carbon electrophile, such as 1,2-dibromoethane. This reaction typically proceeds via an initial N-alkylation followed by an intramolecular O-alkylation to close the oxazine ring.

Experimental Protocol: Synthesis from 2-Aminophenol and 1,2-Dibromoethane [1]

-

Reaction Setup: To a solution of 2-aminophenol (1 equivalent) in a suitable solvent such as acetone, add 1,2-dibromoethane (approximately 1.8 equivalents).

-

Base Addition: Add an aqueous solution of a base, for instance, potassium carbonate (approximately 1.85 equivalents).

-

Reflux: Heat the resulting mixture to reflux for an extended period, typically around 72 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, remove the acetone under reduced pressure. The aqueous residue is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product can be further purified by column chromatography or distillation under reduced pressure.

Copper-Catalyzed Intramolecular Cyclization: A Modern Approach

More contemporary and efficient syntheses often employ transition metal catalysis, with copper-catalyzed intramolecular cyclization being a prominent method.[3][4] This approach offers milder reaction conditions and often leads to higher yields and purity. The general strategy involves the formation of an N-(2-haloaryl)ethanolamine intermediate, which then undergoes a copper-catalyzed intramolecular C-N bond formation.

Causality and Advantages of Copper Catalysis:

The use of a copper catalyst facilitates the intramolecular C-N bond formation, which can be challenging to achieve under thermal conditions without a catalyst.[5][6] The copper(I) species is believed to coordinate to both the nitrogen and the aryl halide, bringing them into proximity and lowering the activation energy for the cyclization. This method is often preferred due to its compatibility with a wider range of functional groups and its ability to proceed under milder conditions, thus minimizing side reactions.[7]

Caption: Workflow for the copper-catalyzed synthesis of 3,4-dihydro-2H-1,4-benzoxazines.

Part 3: Spectroscopic Characterization

The unambiguous identification and characterization of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. Based on structurally similar compounds, the following chemical shifts are expected.[8]

| Proton Assignment | Chemical Shift (δ) ppm (Predicted in DMSO-d₆) | Multiplicity |

| Aromatic Protons | ~6.7 - 6.8 | Multiplet |

| O-CH₂-CH₂-NH | ~4.2 | Triplet |

| O-CH₂-CH₂-NH | ~3.3 | Triplet |

| NH | ~5.8 | Singlet (broad) |

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton.

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

| Aromatic Carbons | ~115 - 145 |

| O-CH₂-CH₂-NH | ~65 |

| O-CH₂-CH₂-NH | ~45 |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3300 - 3500 (sharp) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Asymmetric Stretch | ~1230 |

| C-N Stretch | ~1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) for this compound is expected at m/z 135.[9]

Part 4: Physicochemical Properties and Applications

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₉NO | PubChem[9] |

| Molecular Weight | 135.16 g/mol | PubChem[9] |

| Appearance | Colorless to yellow liquid | TCI Chemicals |

| Boiling Point | 85°C @ 0.75 mmHg | ChemBK[10] |

| Solubility | Sparingly soluble in water | ChemBK[10] |

| CAS Number | 5735-53-5 | PubChem[9] |

Applications in Drug Development and Materials Science

The this compound scaffold is a privileged structure in medicinal chemistry due to its presence in a number of biologically active compounds.[11] Derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents.[11] In materials science, benzoxazine-based monomers are utilized in the formulation of high-performance thermosetting polymers known as polybenzoxazines, which exhibit excellent thermal stability and mechanical properties.[12]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, numbering, synthesis, and spectroscopic characterization of this compound. A thorough understanding of these fundamental aspects is crucial for researchers and scientists working on the development of novel therapeutics and advanced materials based on this versatile heterocyclic scaffold. The synthetic protocols and characterization data presented herein serve as a valuable resource for the design and execution of future research in this exciting field.

References

- BenchChem. (n.d.). 1H and 13C NMR Characterization of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol.

- Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.

- PubChem. (n.d.). 3,4-Dihydro-2H-1,3-benzoxazine.

- SpectraBase. (n.d.). Methyl 3,4-dihydro-2H-[8][14]-benzoxazine-2-acetate.

- PubChem. (n.d.). This compound.

- Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin. The Journal of Organic Chemistry, 83(15), 7907–7918.

- Kotha, S., Bindra, V., & Kuki, A. (n.d.).

- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review.

- Zhang, L., & Zhang, S. (2023). Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. Synthesis, 55(20), 3179-3185.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol.

- ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo....

- SpectraBase. (n.d.). 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-3-thioxo-, ethyl ester.

- PubMed. (2013). Copper-catalyzed C-N bond formation/rearrangement sequence: synthesis of 4H-3,1-benzoxazin-4-ones.

- ChemBK. (n.d.). This compound.

- Petrakova, V., Kireev, V., Onuchin, D., & Sirotin, I. S. (2021).

- ResearchGate. (n.d.). 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers.

- ResearchGate. (n.d.). IR spectra of benzoxazine monomers.

- ResearchGate. (n.d.). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds.

- ResearchGate. (n.d.). The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers.

- ResearchGate. (n.d.). FT-IR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][2][8] oxazine.

- Kaewpuang, A., et al. (2021).

- Royal Society of Chemistry. (n.d.). High Performance Crosslinked Polyimide Based on Main-Chain Type Polybenzoxazine.

- Gandeepan, P., & Cheng, C. H. (2009). Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere. The Journal of Organic Chemistry, 74(9), 3531–3536.

- Sadasivan, S., & Ramakrishnan, S. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 16(4), 335-345.

- CAS Common Chemistry. (n.d.). 3,4-Dihydro-4-methyl-6-nitro-2H-1,4-benzoxazine.

- ResearchGate. (n.d.). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids.

- Lavandera, I., et al. (2015). Chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives: application in the synthesis of a levofloxacin precursor. The Journal of Organic Chemistry, 80(8), 3953–3962.

- TCI Chemicals. (n.d.). This compound.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 3,4-Dihydro-2H-1,3-benzoxazine | C8H9NO | CID 21886866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis [organic-chemistry.org]

- 4. Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction [organic-chemistry.org]

- 6. Copper-catalyzed C-N bond formation/rearrangement sequence: synthesis of 4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. Chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives: application in the synthesis of a levofloxacin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the 1,4-Benzoxazine Ring System

Abstract

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, including established pharmaceuticals and promising clinical candidates. Its unique structural and electronic properties, conferred by the fusion of a benzene ring with a 1,4-oxazine ring, render it a versatile template for drug design. This in-depth technical guide provides a comprehensive exploration of the fundamental chemistry of the 1,4-benzoxazine ring system, intended for researchers, scientists, and professionals in drug development. We will delve into the key synthetic strategies, explore the nuanced reactivity of the ring system, detail essential experimental protocols, and illuminate its profound significance in medicinal chemistry, supported by authoritative references and practical insights.

Introduction: The Strategic Importance of the 1,4-Benzoxazine Core

The 1,4-benzoxazine ring system, characterized by the fusion of a benzene ring with an oxazine ring containing oxygen and nitrogen atoms at the 1 and 4 positions, has garnered significant attention in the field of medicinal chemistry.[1] This heterocyclic framework is not merely a synthetic curiosity but a cornerstone of numerous compounds exhibiting a broad spectrum of pharmacological activities.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.

The inherent chemical stability of the 1,4-benzoxazine motif, coupled with its capacity for diverse functionalization, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Derivatives of this ring system have demonstrated a remarkable range of therapeutic applications, including antibacterial, antifungal, anti-Parkinson's, anti-Alzheimer's, and antihypertensive activities.[1] This guide will provide the foundational chemical knowledge necessary to effectively harness the potential of this versatile scaffold in the pursuit of novel therapeutic agents.

Synthetic Strategies for the Construction of the 1,4-Benzoxazine Scaffold

The construction of the 1,4-benzoxazine ring system can be achieved through a variety of synthetic routes, ranging from classical condensation reactions to modern metal-catalyzed methodologies. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Condensation Approaches

Historically, the most common methods for synthesizing 1,4-benzoxazine derivatives involve the condensation of 2-aminophenols with suitable bifunctional reagents. These methods are valued for their simplicity and the ready availability of the starting materials.

A prevalent strategy involves the reaction of a 2-aminophenol with an α-halocarbonyl compound, such as chloroacetyl chloride or ethyl bromoacetate.[1] This initial acylation or alkylation is followed by an intramolecular cyclization to form the oxazine ring.

Experimental Protocol: Synthesis of the Core Scaffold - 2H-1,4-Benzoxazin-3(4H)-one

This protocol outlines a classical and reliable method for the synthesis of the foundational 2H-1,4-benzoxazin-3(4H)-one structure.

-

Step 1: Acylation of 2-Aminophenol.

-

In a suitable reaction vessel, a stirred mixture of o-aminophenol (96 g), sodium bicarbonate (100 g), and chloroform (1400 ml) is prepared.

-

Chloroacetyl chloride (104 g) is added slowly to the stirred mixture.

-

The reaction is allowed to proceed at room temperature for 2 hours, during which the chloroacetamide derivative precipitates.

-

-

Step 2: Intramolecular Cyclization.

-

The chloroacetamide derivative is filtered from the reaction mixture.

-

The isolated solid is then added portionwise with stirring to 1 liter of a sodium hydroxide solution.

-

The resulting 2H-1,4-benzoxazine-3(4H)-one precipitates from the solution.

-

-

Step 3: Isolation and Purification.

-

The product is collected by filtration and washed thoroughly with water.

-

The crude product can be further purified by recrystallization to yield the final compound with a melting point of 169°-170°C.

-

Modern Catalytic and Cascade Reactions

More contemporary approaches leverage the efficiency of metal catalysis and the elegance of cascade reactions to construct the 1,4-benzoxazine core, often with greater control over stereochemistry and functional group tolerance.

One innovative method involves a Y(OTf)₃-catalyzed cascade formal [4+2] cyclization of benzoxazoles with propargylic alcohols.[2][3] This process proceeds through a ring-opening of the benzoxazole followed by a regioselective ring-closure to furnish the 1,4-benzoxazine scaffold.[2][3] Another strategy utilizes a ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols to afford a diverse range of 2H-1,4-benzoxazin-3(4H)-ones.

The following diagram illustrates a generalized synthetic workflow for the construction of the 1,4-benzoxazine ring system.

Caption: Key Synthetic Pathways to the 1,4-Benzoxazine Core.

Fundamental Reactivity of the 1,4-Benzoxazine Ring System

The chemical behavior of the 1,4-benzoxazine ring system is a rich interplay of the aromatic character of the fused benzene ring and the electronic properties of the heterocyclic portion. Understanding this reactivity is paramount for the strategic modification and functionalization of the scaffold.

Electrophilic Aromatic Substitution (EAS)

The benzene ring of the 1,4-benzoxazine system is susceptible to electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the directing effects of the fused oxazine ring, which contains both an electron-donating ether oxygen and an electron-withdrawing amide nitrogen (in the case of the common 2H-1,4-benzoxazin-3(4H)-one core).

Studies on the bromination and nitration of 2H-1,4-benzoxazin-3(4H)-one have revealed a complex substitution pattern that is highly dependent on the reaction conditions.[2]

-

Nitration : Treatment with a mixture of sulfuric and nitric acid typically leads to substitution at the 6-position, and subsequently at the 8-position to yield the 6,8-dinitro derivative.[2] However, using a nitrosation-nitration protocol with sodium nitrite and fuming nitric acid can favor substitution at the 7-position.[2]

-

Bromination : Bromination in glacial acetic acid affords the 6-bromo derivative, which can be further brominated to the 6,7-dibromo compound.[2] In contrast, performing the reaction in chloroform favors the formation of the 7-bromo derivative.[2]

This variable regioselectivity highlights the delicate balance of electronic and steric factors influencing the reactivity of the aromatic ring. The following diagram illustrates the observed regioselectivity in the nitration of 2H-1,4-benzoxazin-3(4H)-one.

Caption: Regioselectivity of Nitration on the 1,4-Benzoxazin-3-one Core.

Reactions of the Heterocyclic Ring

The oxazine portion of the scaffold also exhibits characteristic reactivity. Ring-opening reactions are particularly significant, especially in the context of benzoxazine-based polymers where thermal curing induces ring-opening polymerization to form a highly cross-linked phenolic network.

Furthermore, the heterocyclic ring can undergo nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups. For instance, gem-difluoroenamides can undergo an intramolecular nucleophilic vinylic substitution (SₙV) to form 2-fluoro-1,4-benzoxazines.

Spectroscopic Characterization

The structural elucidation of 1,4-benzoxazine derivatives relies heavily on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectra of 1,4-benzoxazines display characteristic signals for the aromatic protons, the chemical shifts of which are influenced by the substitution pattern. For 2H-1,4-benzoxazin-3(4H)-one derivatives, the methylene protons of the oxazine ring typically appear as a singlet at around 4.6 ppm. The N-H proton of the amide usually gives a broad singlet at around 10.8 ppm.

-

¹³C NMR : The carbon NMR spectra provide valuable information about the carbon framework. The carbonyl carbon of the 2H-1,4-benzoxazin-3(4H)-one core resonates at approximately 165 ppm. The methylene carbon of the oxazine ring is typically observed around 67 ppm.

The following table summarizes characteristic ¹³C NMR chemical shifts for a representative 6-substituted 2H-1,4-benzoxazin-3(4H)-one derivative.

| Carbon Atom | Approximate Chemical Shift (ppm) |

| C=O (C3) | 165.5 |

| C-O (C4a) | 142.4 |

| C-N (C8a) | 128.5 |

| CH₂ (C2) | 67.3 |

| Substituted Aromatic Carbons | 109-147 |

Data compiled from representative spectra.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups within the 1,4-benzoxazine structure. For 2H-1,4-benzoxazin-3(4H)-one derivatives, the most prominent absorption bands include:

-

N-H Stretch : A sharp peak in the region of 3200-3100 cm⁻¹.

-

C=O Stretch : A strong, sharp absorption band around 1680 cm⁻¹ corresponding to the amide carbonyl group.

-

C-O-C Stretch : Asymmetric and symmetric stretching vibrations of the ether linkage in the oxazine ring are typically observed in the 1250-1050 cm⁻¹ region.

Significance in Drug Discovery and Development

The 1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This versatility stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets.

Table of Biologically Active 1,4-Benzoxazine Derivatives

| Compound Class | Therapeutic Area | Mechanism of Action (if known) |

| Ofloxacin/Levofloxacin | Antibacterial | DNA gyrase and topoisomerase IV inhibitors |

| Etifoxine | Anxiolytic | Positive allosteric modulator of GABAA receptors |

| Neuroprotective Agents | Neurodegenerative Diseases | Antioxidant, inhibition of oxidative stress-mediated neuronal degeneration[5] |

| Antimicrobial Agents | Infectious Diseases | Inhibition of microbial growth through various mechanisms[6] |

| Anticancer Agents | Oncology | Various, including inhibition of cell proliferation |

The continued exploration of the 1,4-benzoxazine ring system's chemical space promises to yield novel therapeutic agents with improved efficacy and safety profiles. The fundamental chemical principles outlined in this guide provide a solid foundation for the rational design and synthesis of the next generation of 1,4-benzoxazine-based drugs.

References

- Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Bentham Science Publisher.

- The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. ResearchGate.

- Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. RSC Publishing.

- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Preprints.org.

- Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. PrepChem.com.

- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.

- Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed.

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metal-free oxidative all-halogen–compatible halogenation of methylenecyclopropane for accessing benzoxazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Emerging Therapeutic Potential of 3,4-Dihydro-2H-1,4-Benzoxazines: A Technical Guide for Drug Discovery Professionals

Abstract

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of this versatile core, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, chemical properties, and burgeoning therapeutic applications. We will delve into the causality behind synthetic choices, detail key experimental protocols, and illuminate the structure-activity relationships that drive the diverse pharmacological effects of these analogs, including their neuroprotective, antimicrobial, anticancer, and antiviral activities.

Introduction: The this compound Core

The this compound is a bicyclic heterocyclic system where a benzene ring is fused to an oxazine ring.[1] This structural arrangement confers a unique combination of rigidity and conformational flexibility, making it an ideal scaffold for interacting with various biological targets.[2] The versatility of this core allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activities.[3] A literature survey reveals a growing number of patents and publications centered on 1,4-benzoxazine derivatives, highlighting their potential in addressing a spectrum of diseases.[4][5]

Synthetic Methodologies: Crafting the Benzoxazine Scaffold

The synthesis of this compound and its analogs can be achieved through several strategic routes. The choice of a particular method is often dictated by the desired substitution pattern, scalability, and stereochemical requirements.

Classical Approaches: Condensation Reactions

A common and straightforward method involves the condensation of 2-aminophenols with α-halocarbonyl compounds or their equivalents.[6] This approach is advantageous for its simplicity and the ready availability of starting materials.

Experimental Protocol: Synthesis of 2H-benzo[b][1][7]oxazin-3(4H)-one [1]

-

Step 1: To a suspension of 2-aminophenol (50.0 mmol), tetra-n-butylammonium bromide (TEBA) (50.0 mmol), and sodium bicarbonate (200 mmol) in chloroform (30 mL) at 0°C, chloroacetyl chloride (72.2 mmol) in chloroform (5 mL) is added dropwise over 20 minutes.

-

Step 2: The reaction mixture is stirred for 1 hour at 0°C and then heated to 55°C for 16 hours.

-

Step 3: The mixture is concentrated under reduced pressure and diluted with water.

-

Step 4: The resulting precipitate is filtered, washed with water, dried under vacuum, and recrystallized from ethanol to yield the desired product.

Modern Catalytic Strategies

More recent and sophisticated methods employ transition-metal catalysis to achieve higher efficiency, regioselectivity, and enantioselectivity.[7] Palladium- and copper-catalyzed reactions have proven particularly effective for the intramolecular C-N and C-O bond formations required to construct the benzoxazine ring.[8]

A notable example is the efficient synthesis of chiral 3,4-dihydro-1,4-benzoxazine derivatives through a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a Cu(I)-catalyzed intramolecular C-N cyclization.[7] This stepwise approach provides excellent enantio- and diastereospecificity.[7]

Diagram: General Synthetic Pathway to 3,4-Dihydro-2H-1,4-Benzoxazines

Caption: Benzoxazine analogs can induce neuroprotection by activating the Nrf2 antioxidant pathway.

Antimicrobial Activity: Targeting Bacterial Enzymes

Derivatives of 1,4-benzoxazine have shown promising activity against a range of bacteria and fungi. [9][10]The mechanism of action for their antibacterial effects is believed to involve the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these compounds can bind to the active site of DNA gyrase, an enzyme crucial for bacterial DNA replication. [1]By inhibiting this enzyme, the benzoxazine analogs can effectively halt bacterial proliferation.

Anticancer Activity: A Multifaceted Approach

The anticancer potential of 1,4-benzoxazine derivatives is an area of active investigation. [11]These compounds have been shown to inhibit the proliferation of various cancer cell lines. [12][13]The mechanisms underlying their anticancer effects are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and survival. [14]Some derivatives have been found to downregulate the expression of the c-Myc oncogene by stabilizing G-quadruplex structures in its promoter region. [15] Table 1: Anticancer Activity of Selected 1,4-Benzoxazine Analogs

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2b | MCF-7 (Breast) | 2.27 | [14] |

| 4b | MCF-7 (Breast) | 3.26 | [14] |

| 2b | HCT-116 (Colon) | 4.44 | [14] |

| 4b | HCT-116 (Colon) | 7.63 | [14] |

| Compound 4d | HT-1080 (Fibrosarcoma) | 15.59 ± 3.21 | [6] |

| Compound 4d | A-549 (Lung) | 18.32 ± 2.73 | [6] |

| Compound 4d | MCF-7 (Breast) | 17.28 ± 0.33 | [6] |

| Compound 4d | MDA-MB-231 (Breast) | 19.27 ± 2.73 | [6] |

Antiviral Activity: Inhibiting Viral Replication

Recent studies have highlighted the potential of 1,4-benzoxazine derivatives as antiviral agents, particularly against influenza viruses. [16][17]The mechanism of action is thought to involve the inhibition of viral neuraminidase, an enzyme that is essential for the release of new virus particles from infected cells. [18][19] Table 2: Anti-Influenza Virus Activity of Selected 1,4-Benzoxazine Analogs

| Compound ID | Virus Strain | IC₅₀ (µM) | Reference |

| 1a | A/Hanfang/359/95 (H3N2) | 44.40 | [16] |

| 8a | A/Hanfang/359/95 (H3N2) | 44.40 | [16] |

| 11a | A/Hanfang/359/95 (H3N2) | 40.52 | [16] |

| 10b | A/Hanfang/359/95 (H3N2) | 48.68 | [16] |

| 2a | A/FM/1/47 (H1N1) | 11.58 | [16] |

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the bicyclic core. For instance, in the context of neuroprotection, the presence of 3-alkyl substituents has been found to be crucial for efficient activity. [20]Furthermore, within a series of 3-alkyl benzoxazines, those bearing an 8-benzylamino substituent were identified as the most potent neuroprotective agents without significant cytotoxicity. [20] In the realm of anticancer activity, substitutions on the benzoxazine ring have been shown to significantly impact cytotoxicity. For example, certain substitutions can enhance the compounds' ability to disrupt cancer cell membrane permeability and induce cell death. [14]

Future Perspectives and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core, coupled with its diverse and potent biological activities, makes it an attractive starting point for drug discovery programs. While many of the current studies are in the preclinical phase, the promising results obtained thus far warrant further investigation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Additionally, a deeper understanding of the molecular mechanisms of action will be crucial for the rational design of next-generation 1,4-benzoxazine-based drugs. To date, there is a lack of extensive clinical trial data for this class of compounds, indicating that their journey to the clinic is still in its early stages. Nevertheless, the compelling preclinical data suggest that this compound and its analogs hold significant promise for addressing a range of unmet medical needs.

References

- Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.

- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed.

- ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate.

- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences.

- IC 50 values a (mM) of compounds 4a-l. ResearchGate.

- The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate.

- Synthesis and Anti-Influenza Virus Activities of a Novel Class of Gastrodin Derivatives. National Institutes of Health.

- Perspectives on 1,4-Benzodioxins, 1,4-Benzoxazines and Their 2,3Dihydro Derivatives. MDPI.

- Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. R Discovery.

- Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed.

- Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Royal Society of Chemistry.

- Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. MDPI.

- Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.

- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences.

- Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives. PubMed Central.

- Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI.

- IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate.

- New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed.

- Exploring the neuroprotective potential of Nrf2-pathway activators against annonacin toxicity. Nature.

- Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. ResearchGate.

- Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications. Frontiers.

- Synthesis, characterization, reaction mechanism and kinetics of 3,4-dihydro-2H-1,3-benzoxazine and its polymer. Semantic Scholar.

- 13 C-NMR spectra of benzoxazine monomer (BZ-Cy-al). ResearchGate.

- Antiviral Agents – Benzazine Derivatives. PubMed Central.

- The Antioxidant Defense System Keap1-Nrf2 Comprises a Multiple Sensing Mechanism for Responding to a Wide Range of Chemical Comp. SciSpace.

- Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. MDPI.

- 1 H NMR spectrum of... ResearchGate.

- Full article: Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online.

- In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PubMed Central.

- Nrf2/ARE-Mediated Antioxidant Actions of Pro-Electrophilic Drugs. PubMed Central.

- Activators of Nrf2 to Counteract Neurodegenerative Diseases. MDPI.

- Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. PubMed.

- Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. PubMed Central.

- Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PubMed Central.

- The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases. PubMed Central.

- Studies on Benzoxazine Derivaties. International Journal for Research in Applied Science & Engineering Technology.

- Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. MDPI.

- Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. PubMed.

- Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate.

- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. ikm.org.my [ikm.org.my]

- 10. Studies on Benzoxazine Derivaties [ijraset.com]

- 11. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Anti-Influenza Virus Activities of a Novel Class of Gastrodin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]